molecular formula C19H11F3N2O2 B2692578 (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1010525-37-7

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2692578
CAS No.: 1010525-37-7
M. Wt: 356.304
InChI Key: CTPDHXPIMSDQLA-UHFFFAOYSA-N
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Description

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a cyanoenamide derivative featuring a benzofuran moiety and a 2-(trifluoromethyl)phenyl group. The Z-configuration of the double bond in the propenamide backbone is critical for its stereoelectronic properties. Key structural attributes include:

  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability.
  • Cyano group: Modulates electronic density and hydrogen-bonding capacity.

Properties

IUPAC Name

(Z)-3-(1-benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)15-6-2-3-7-16(15)24-18(25)13(11-23)10-14-9-12-5-1-4-8-17(12)26-14/h1-10H,(H,24,25)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDHXPIMSDQLA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Trifluoromethylated Phenyl Group: This step involves the coupling of the benzofuran derivative with a trifluoromethylated phenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The trifluoromethylated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemical research, (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables chemists to investigate new reaction pathways and develop innovative synthetic techniques.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The presence of multiple functional groups suggests it may interact with various biological targets, making it a candidate for drug discovery. Research indicates that compounds with similar structures exhibit significant antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity : Many benzofuran derivatives demonstrate effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Compounds featuring cyano and trifluoromethyl groups are frequently investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases .

Medicine

In medical research, this compound is explored for its potential therapeutic applications. The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a promising lead for developing new pharmaceuticals .

Industry

In industrial applications, this compound is utilized in developing advanced materials due to its unique electronic properties. It shows promise in organic electronics and optoelectronic devices, where its structural features can be exploited to improve performance characteristics.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
    • Methodology : Cell viability assays were performed on various cancer cell lines.
    • Findings : The compound exhibited IC50 values comparable to established anticancer drugs .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against several pathogens.
    • Methodology : Disk diffusion and minimum inhibitory concentration (MIC) tests were conducted.
    • Findings : The compound displayed potent activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Research indicated that this compound could modulate cytokine production in inflammatory models.
    • Methodology : In vivo studies assessed cytokine levels post-treatment.
    • Findings : A reduction in pro-inflammatory cytokines was observed, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano group can form hydrogen bonds with amino acid side chains. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

(a) XCT790
  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Differences :
    • Contains a thiadiazole ring instead of benzofuran.
    • Features bis(trifluoromethyl) groups and a methoxy substituent.
    • Adopts an E-configuration (vs. Z in the target compound).
  • Implications : The thiadiazole and bis-CF₃ groups may enhance binding to hydrophobic pockets in biological targets, while the E-configuration alters spatial orientation.
(b) (2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide
  • Structure : Benzyl and 2-fluorophenyl substituents (CAS: 358314-77-9) .
  • Key Differences :
    • Replaces benzofuran with a fluorophenyl group .
    • Lacks the trifluoromethylphenyl moiety.
  • Implications : The fluorine atom increases electronegativity but reduces lipophilicity compared to CF₃. The benzyl group may improve cell permeability.
(c) (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
  • Structure : Nitrophenyl and dimethylphenyl groups (Molecular Formula: C₁₈H₁₅N₃O₃) .
  • Key Differences :
    • Nitro group introduces strong electron-withdrawing effects.
    • Dimethylphenyl substituent provides steric bulk.
  • Implications : The nitro group could enhance reactivity in redox processes, while dimethylphenyl may hinder rotational freedom.

Functional Group Modifications

(a) 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate
  • Structure: Ethoxyethyl ester and carbamoyl amino group () .
  • Key Differences: Ethoxyethyl ester increases solubility in polar solvents. Carbamoyl amino group introduces hydrogen-bonding sites.
  • Implications : Enhanced solubility may improve bioavailability, while the carbamoyl group could facilitate interactions with enzymes or receptors.
(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Trifluoromethylbenzamide with isopropoxyphenyl () .
  • Key Differences: Benzamide backbone vs. cyanoenamide. Isopropoxy group alters steric and electronic profiles.
  • Implications: Flutolanil’s benzamide structure is associated with fungicidal activity, suggesting the target compound’s cyanoenamide may have divergent biological targets.

Physicochemical and Structural Data

Compound Molecular Weight Key Substituents Configuration Notable Features
Target Compound ~352.3* Benzofuran, CF₃Ph, cyano Z High rigidity, lipophilic
XCT790 ~617.3 Thiadiazole, bis-CF₃, methoxy E Hydrophobic, enzyme inhibition
(2Z)-N-Benzyl-2-cyano-3-(2-FPh)prop-2-enamide 308.3 Benzyl, 2-fluorophenyl Z Electronegative, moderate solubility
(Z)-2-cyano-N-(3,4-DMPh)-3-(2-NO₂Ph)prop-2-enamide 321.3 Nitrophenyl, dimethylphenyl Z Redox-active, steric hindrance
2-Ethoxyethyl enoate derivative ~318.3* Ethoxyethyl, carbamoyl amino Z Polar, hydrogen-bond donor

*Estimated based on molecular formula.

Biological Activity

(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzofuran moiety, a cyano group, and a trifluoromethyl-substituted phenyl group, which may confer diverse pharmacological properties.

Structural Characteristics

The compound belongs to the class of enamine derivatives, known for their varied biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C19H16F3N3O
  • Molecular Weight : 353.35 g/mol

1. Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds similar to this compound exhibit effectiveness against pathogens, suggesting potential applications in treating infections .

2. Anticancer Properties

Research has highlighted the anticancer potential of benzofuran derivatives. The presence of cyano and trifluoromethyl groups is often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines, such as ovarian and breast cancer cells, with IC50 values in the low micromolar range .

Compound Cell Line IC50 (μM)
Compound AA2780 (Ovarian)12
Compound BMCF-7 (Breast)11
Compound CHCT15 (Colon)2.37

3. Anti-inflammatory Effects

Compounds with similar structural features have been reported to modulate inflammatory pathways effectively. This suggests that this compound could be beneficial in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines and enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's functional groups allow it to interact with various biological macromolecules, including enzymes and receptors involved in disease pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Modulation of Signaling Pathways : The anti-inflammatory properties may arise from the inhibition of NF-kB signaling pathways, commonly activated during inflammation .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of benzofuran derivatives:

  • Antitumor Activity Study : A series of benzofuran analogs were synthesized and tested against various cancer cell lines, revealing significant growth inhibition and low toxicity profiles .
    • For example, a derivative showed an inhibition rate of 80% against non-small cell lung cancer at a concentration of 10 μM.
  • Antimicrobial Evaluation : Compounds were tested against standard bacterial strains, demonstrating effective inhibition comparable to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for Z-isomer selectivity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Preparation : Start with benzo[b]furan-2-carboxylic acid derivatives (e.g., via [3,3]-sigmatropic rearrangement of phenol precursors as described in benzofuran synthesis protocols) .

Enamide Formation : Use a coupling reaction between the benzofuran intermediate and 2-(trifluoromethyl)aniline. A Pd-catalyzed cyano addition or nucleophilic substitution under anhydrous conditions (e.g., THF, 0–5°C) minimizes byproducts .

Z-Isomer Control : Optimize steric and electronic effects by adjusting reaction temperature (lower temps favor Z-configuration) and using bulky bases (e.g., NaH in THF) to stabilize the transition state .

  • Key Characterization : Confirm stereochemistry via NOESY NMR (Z-isomer shows cross-peaks between benzofuran and trifluoromethylphenyl protons) and X-ray crystallography .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve isomers and detect impurities <0.5% .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group integration, while 1H^{1}\text{H}-13C^{13}\text{C} HSQC confirms cyano group positioning .
  • X-Ray Diffraction : Resolves ambiguity in Z/E configuration, particularly when crystallized from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing enhanced electron-withdrawing effects and dipole moments (~4.5 D) that improve target binding .
  • Biological Assays : Compare trifluoromethyl-substituted analogs with non-fluorinated controls in enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization) to quantify binding affinity changes .

Q. What strategies can resolve contradictions in solubility data reported for this compound across different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Use a high-throughput microplate approach with DMSO, THF, and ethanol/water mixtures to map solubility curves (e.g., nephelometry for turbidity measurements) .
  • Co-Solvency Studies : Introduce co-solvents like PEG-400 (10–20% v/v) to enhance aqueous solubility while monitoring stability via UV-Vis spectroscopy (λ = 270 nm) .

Q. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the cyano group and π-π stacking with benzofuran .
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., methyl vs. methoxy groups on benzofuran) and correlate docking scores with IC50_{50} values from enzyme assays .

Q. What experimental approaches validate the proposed mechanism of [3,3]-sigmatropic rearrangement in the synthesis of benzofuran intermediates?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 13C^{13}\text{C} at the carbonyl position to track sigmatropic shifts via 13C^{13}\text{C} NMR .
  • Kinetic Profiling : Monitor reaction progress using in situ IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., IC50_{50} variability) across cell-based vs. cell-free assays?

  • Methodological Answer :

  • Assay Standardization : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and repeat under identical ATP concentrations (1 mM) .
  • Membrane Permeability Testing : Use Caco-2 cell monolayers to assess compound uptake, as low permeability in cell-based assays may explain higher IC50_{50} values .

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